molecular formula C21H24N2O7S B11125721 N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide

Cat. No.: B11125721
M. Wt: 448.5 g/mol
InChI Key: HUMCZUMEFIQGEJ-UHFFFAOYSA-N
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Description

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzodioxin ring, a morpholine sulfonyl group, and a phenoxyacetamide moiety, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide typically involves multiple steps, including the formation of the benzodioxin ring, the introduction of the morpholine sulfonyl group, and the coupling of the phenoxyacetamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques such as batch or continuous flow reactors. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.

    2,4-Dibromo-3,6-dimethyl-phenylamine: Another compound with comparable structural features.

Uniqueness

N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-[2-methyl-4-(morpholine-4-sulfonyl)phenoxy]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various scientific fields.

Properties

Molecular Formula

C21H24N2O7S

Molecular Weight

448.5 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2-methyl-4-morpholin-4-ylsulfonylphenoxy)acetamide

InChI

InChI=1S/C21H24N2O7S/c1-15-12-17(31(25,26)23-6-8-27-9-7-23)3-5-18(15)30-14-21(24)22-16-2-4-19-20(13-16)29-11-10-28-19/h2-5,12-13H,6-11,14H2,1H3,(H,22,24)

InChI Key

HUMCZUMEFIQGEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OCC(=O)NC3=CC4=C(C=C3)OCCO4

Origin of Product

United States

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